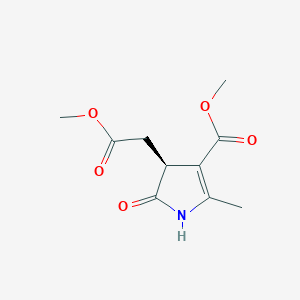

methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Descripción

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chiral pyrrolidinone derivative characterized by:

- Position 2: Methyl substituent.

- Position 3: Methoxycarbonyl group.

- Position 4: (4S)-configured 2-methoxy-2-oxoethyl substituent.

- Position 5: Oxo group, rendering the compound a dihydropyrrolone.

Propiedades

IUPAC Name |

methyl (3S)-3-(2-methoxy-2-oxoethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-5-8(10(14)16-3)6(9(13)11-5)4-7(12)15-2/h6H,4H2,1-3H3,(H,11,13)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYQVGIAZWLWAH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=O)N1)CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=O)N1)CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as methyl iodide, sodium hydride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Aplicaciones Científicas De Investigación

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Substituent Variations at Position 4

The substituent at position 4 significantly impacts molecular interactions and applications. Key analogs include:

Key Observations :

Catalyst Comparison :

Physicochemical Properties

| Property | Target Compound | Analog (3c, ) | Analog (5g, ) |

|---|---|---|---|

| Melting Point | Not reported | 97–100°C | Not reported |

| Molecular Weight | ~269 g/mol | ~409 g/mol | ~423 g/mol |

| ClogP | ~1.2 (estimated) | ~3.0 | ~3.5 |

Notes:

- The target’s lower molecular weight and ClogP suggest better bioavailability compared to halogenated analogs .

Actividad Biológica

Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological properties. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | Methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

| CAS Number | 77978-74-6 |

| Molecular Formula | C10H13NO5 |

| Molecular Weight | 227.22 g/mol |

The biological activity of methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and influence metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research has indicated that compounds similar to methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibit a range of biological activities:

Antimicrobial Activity

A study on pyrrole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was noted to enhance antibacterial effects .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 18 | 14 |

| Methyl Pyrrole | 20 | 16 |

Anticancer Properties

Pyrrole derivatives have been studied for their anticancer potential. For instance, compounds containing the pyrrole scaffold have shown activity against various cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells .

Case Studies

- Antimicrobial Screening : A series of methyl pyrrole derivatives were synthesized and tested for their antimicrobial activity. Results indicated that modifications to the pyrrole structure significantly influenced their efficacy against bacterial and fungal strains .

- Anticancer Evaluation : Research involving pyrrole analogs revealed moderate to strong anticancer activity against multiple human tumor cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for methyl (4S)-4-(2-methoxy-2-oxoethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, analogous pyrrolidine derivatives are synthesized via cyclization reactions using precursors like substituted pyrimidines or thiazoles under reflux conditions in non-polar solvents (e.g., xylene) . Purification often employs recrystallization from methanol or ethanol to achieve high purity (>95%) . Multi-step routes may also involve protecting group strategies to preserve stereochemistry, as seen in similar heterocyclic systems .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and molecular conformation, as demonstrated in structurally related pyrrolo-pyrimidine derivatives . Complementary techniques include:

- NMR spectroscopy : To resolve diastereotopic protons and confirm ester/methyl group environments.

- IR spectroscopy : For identifying carbonyl (C=O) stretching frequencies (e.g., 1650–1750 cm⁻¹).

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

Q. What are the critical parameters for optimizing recrystallization purity of this compound?

Key parameters include:

- Solvent selection : Polar protic solvents (e.g., methanol) enhance solubility at elevated temperatures and promote slow crystallization .

- Cooling rate : Gradual cooling minimizes inclusion of impurities.

- Seed crystals : Addition of pre-formed crystals improves yield and purity .

Q. What functional groups in this molecule are most susceptible to nucleophilic or electrophilic attack?

The ester groups (methoxy- and methyl-carboxylates) and the ketone (5-oxo) are primary reactive sites. Ester carbonyls undergo hydrolysis under acidic/basic conditions, while the ketone may participate in condensation or nucleophilic addition reactions, as observed in analogous dihydropyrrole systems .

Advanced Research Questions

Q. How does the stereochemistry at the 4S position influence the compound’s reactivity in cyclization reactions?

The 4S configuration imposes spatial constraints on transition states during cyclization. For example, in Z/E isomerization reactions, the stereochemistry directs the orientation of substituents, affecting ring-closure efficiency. Studies on similar (4Z)-configured pyrroles show that steric hindrance from the 4S substituent can slow reaction kinetics but improve regioselectivity . Computational modeling (e.g., DFT) is recommended to map steric and electronic effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

Q. How do solvent polarity and reaction temperature affect the stereochemical outcome during synthesis?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring retention of stereochemistry, while non-polar solvents (e.g., xylene) may promote racemization at high temperatures . For example, reflux in xylene (boiling point ~140°C) can induce epimerization, whereas reactions in DMF at 80°C preserve the 4S configuration .

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on this molecule’s carbonyl groups?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic "hotspots." For instance, the ketone group’s higher electrophilicity compared to esters makes it more reactive toward nucleophiles like amines or hydrides. Molecular dynamics simulations further reveal solvent effects on transition-state geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.